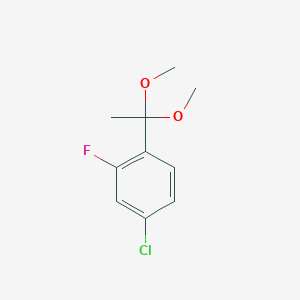
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butylphenyl group attached to the nitrogen atom at the 1-position and a methyl group at the 6-position of the isoquinoline ring
准备方法
The synthesis of 1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylaniline with 6-methylisoquinoline-1,5-dione under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反应分析
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the isoquinoline ring, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butylphenyl group. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced isoquinoline derivatives.
科学研究应用
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Isoquinoline derivatives, including this compound, are studied for their potential biological activities. They have shown promise as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of dyes and pigments.
作用机制
The mechanism of action of 1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine can be compared with other similar compounds, such as:
Terfenadine: An antihistamine drug with a similar tert-butylphenyl group.
Platinum (II) quinolinolate complexes: These complexes feature quinolinolate ligands and are used in various applications, including organic light-emitting devices (OLEDs) and chemical sensors.
2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole: A compound with a similar tert-butylphenyl group, used in scintillation formulations and studied for its fluorescence properties.
The uniqueness of this compound lies in its specific structure and the presence of both the tert-butylphenyl and isoquinoline moieties, which contribute to its diverse chemical and biological activities.
属性
分子式 |
C20H23N3 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine |
InChI |
InChI=1S/C20H23N3/c1-13-5-10-17-16(18(13)21)11-12-22-19(17)23-15-8-6-14(7-9-15)20(2,3)4/h5-12H,21H2,1-4H3,(H,22,23) |
InChI 键 |
SAMMYXGSZDKTBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)











